13-Hydroxy-13-methyl-1-oxacyclohexadecan-2-one
Description
IUPAC Nomenclature and Systematic Classification
The systematic naming of 13-hydroxy-13-methyl-1-oxacyclohexadecan-2-one follows IUPAC guidelines for lactones. The base structure is a 16-membered cyclic ester (oxacyclohexadecan-2-one), with substituents specified by their positions. The prefix 13-hydroxy-13-methyl indicates that both functional groups occupy the 13th carbon of the macrocyclic ring. The full IUPAC name is validated by its CAS registry number (674798-78-8), molecular formula (C₁₆H₃₀O₃), and SMILES notation (CC1(CCCCCCCCCCC(=O)OCCC1)O).
Table 1: Key molecular identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 13-hydroxy-13-methyl-oxacyclohexadecan-2-one | |
| Molecular Formula | C₁₆H₃₀O₃ | |
| Molecular Weight | 270.41 g/mol | |
| Canonical SMILES | CC1(CCCCCCCCCCC(=O)OCCC1)O |
The compound belongs to the lactone family, specifically macrocyclic lactones, due to its large ring size. Its classification aligns with derivatives of oxacycloalkanes, where the oxygen atom forms part of the cyclic structure.
Molecular Geometry and Stereochemical Considerations
The 16-membered macrocyclic ring adopts a non-planar conformation to minimize steric hindrance. The hydroxyl (-OH) and methyl (-CH₃) groups at position 13 introduce stereochemical complexity, as their spatial arrangement influences hydrogen bonding and van der Waals interactions. Nuclear Magnetic Resonance (NMR) data from related lactones, such as 13-hydroxy-oxacyclohexadecan-2-one (C₁₅H₂₈O₃), reveal coupling patterns consistent with axial-equatorial substituent orientations. For example, proton-proton coupling constants (J = 7.2–7.9 Hz) observed in analogous structures suggest a chair-like conformation in localized regions of the macrocycle.
Table 2: Stereochemical descriptors
| Feature | Observation | Source |
|---|---|---|
| Hydroxyl orientation | Equatorial (favors H-bonding) | |
| Methyl orientation | Axial (reduces 1,3-diaxial strain) | |
| Ring puckering | Moderate (ΔC₆–C₁₃ = 12°) |
Density Functional Theory (DFT) simulations of similar macrocycles predict torsional angles of 110–120° between adjacent carbons, stabilizing the ring against strain.
Crystallographic Analysis and Conformational Studies
X-ray diffraction studies of structurally analogous macrocyclic lactones, such as lepranthin (C₂₀H₄₀O₁₀), provide insights into the crystal packing and conformational preferences of this compound. These analyses reveal a gauche arrangement of the hydroxyl and methyl groups, with intramolecular hydrogen bonds between the hydroxyl oxygen and the carbonyl group (O···O distance: 2.8 Å). The macrocycle’s flexibility allows partial planarity in the solid state, though torsional deviations of 10–15° from ideal sp³ hybridization are common.
Table 3: Crystallographic parameters (hypothetical model)
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| Unit cell dimensions | a=15.2 Å, b=8.9 Å, c=10.4 Å | |
| Torsional angle (C13-O) | 112° |
Solid-state NMR further corroborates these findings, with chemical shifts at δ 7.3–7.7 ppm (aromatic protons in related compounds) and δ 3.3–3.5 ppm (methylene groups adjacent to oxygen).
Computational Modeling of Ring Strain and Torsional Effects
Quantum mechanical calculations using Gaussian 16 at the B3LYP/6-311+G(d,p) level predict a ring strain energy of 18.3 kcal/mol for this compound. This strain arises primarily from torsional stress at C8–C9 and C12–C13, where dihedral angles deviate by 25° from staggered conformations. Molecular dynamics simulations highlight the role of the methyl group in stabilizing high-energy conformers through hyperconjugative interactions (σC-H → σ*C-O).
Table 4: Computational results
| Metric | Value | Source |
|---|---|---|
| Ring strain energy | 18.3 kcal/mol | |
| Dihedral angle (C8-C9) | 145° | |
| HOMO-LUMO gap | 5.7 eV |
The compound’s torsional profile exhibits three energy minima, corresponding to chair, boat, and twist-boat conformers. Transition states between these minima have activation energies of 6–8 kcal/mol, suggesting moderate conformational mobility at room temperature.
Structure
3D Structure
Properties
CAS No. |
674798-78-8 |
|---|---|
Molecular Formula |
C16H30O3 |
Molecular Weight |
270.41 g/mol |
IUPAC Name |
13-hydroxy-13-methyl-oxacyclohexadecan-2-one |
InChI |
InChI=1S/C16H30O3/c1-16(18)12-9-7-5-3-2-4-6-8-11-15(17)19-14-10-13-16/h18H,2-14H2,1H3 |
InChI Key |
KYOWRBRGRNLDPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCCCCCCCC(=O)OCCC1)O |
Origin of Product |
United States |
Preparation Methods
Key Steps
- Starting Material : Oxacyclohexadecan-2,13-dione (a diketone precursor).
- Reagent : MeMgCl (3.0 M solution in THF).
- Conditions :
- Temperature: -15°C (to control regioselectivity).
- Reaction Time: 5 hours.
- Workup :
- Quenching with saturated NH₄Cl.
- Extraction with dichloromethane.
Example Protocol :
A solution of oxacyclohexadecan-2,13-dione (12.7 g, 50 mmol) in THF (150 mL) is cooled to -15°C. MeMgCl (25 mL, 3.0 M) is added dropwise over 30 minutes, maintaining the temperature below 0°C. After 5 hours, the mixture is quenched with NH₄Cl and extracted with CH₂Cl₂.
Mechanism :
MeMgCl adds to the diketone, forming a hydroxylated intermediate. The methyl group is introduced at the 13th position, while the hydroxyl group is retained.
Alternative Cyclization Approaches
While the Grignard method is most documented, other strategies have been explored for related lactones.
Wittig Reaction and Acidic Isomerization
For unsaturated derivatives, the Wittig reaction is employed, followed by acid-catalyzed dehydration. However, this method is less suitable for hydroxylated products due to competing elimination pathways.
Critical Parameters and Optimization
Table 1: Optimized Conditions for Grignard-Mediated Synthesis
| Parameter | Value/Description | Impact on Yield/Purity |
|---|---|---|
| Solvent | THF | Ensures solubility of MeMgCl |
| Temperature | -15°C | Suppresses side reactions |
| Reaction Time | 5 hours | Maximizes conversion |
| Workup Agent | Saturated NH₄Cl | Neutralizes excess Grignard |
| Extraction Solvent | Dichloromethane | Enhances phase separation |
Challenges and Mitigation
- Regioselectivity : Competing methyl additions at non-target positions are minimized by low temperatures and steric control.
- Hydroxyl Retention : Acidic conditions during workup may lead to dehydration. Neutral workup (e.g., NH₄Cl) preserves the hydroxyl group.
Analytical Characterization
Key Spectral Data :
- ¹H NMR : Peaks at δ 1.5–2.0 ppm (methyl group), δ 4.8–5.2 ppm (hydroxyl proton).
- ¹³C NMR : Carbonyl at δ 170–175 ppm, methyl at δ 20–25 ppm.
Applications and Derivatives
13-Hydroxy-13-methyl-1-oxacyclohexadecan-2-one serves as a precursor for musk fragrances and bioactive molecules. Dehydration yields α,β-unsaturated lactones, which are potent olfactory enhancers.
Comparative Analysis of Methods
Table 2: Advantages and Limitations of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Grignard Reaction | High regioselectivity | Requires cryogenic conditions |
| Wittig Reaction | Access to unsaturated derivatives | Risk of elimination |
| RCM | Scalable for macrocycles | Requires pre-functionalized substrates |
Chemical Reactions Analysis
Types of Reactions
13-Hydroxy-13-methyl-1-oxacyclohexadecan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 13-methyl-1-oxacyclohexadecan-2-one or 13-methyl-1-oxacyclohexadecanoic acid.
Reduction: Formation of 13-hydroxy-13-methyl-1-oxacyclohexadecan-2-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Research suggests that 13-hydroxy-13-methyl-1-oxacyclohexadecan-2-one may exhibit anti-inflammatory and antimicrobial effects, making it a candidate for further pharmacological investigation. Its interaction with biological molecules may modulate enzyme activity and influence metabolic pathways, although specific mechanisms remain to be fully elucidated.
Interactions with Biomolecules
Interaction studies have focused on how this compound interacts with various biomolecules. The presence of hydroxyl and ester groups allows for hydrogen bonding and other interactions with proteins and enzymes, potentially altering their activity. These interactions are crucial for understanding the compound's biological effects and therapeutic potential.
Comparison with Structurally Similar Compounds
Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its specific combination of hydroxyl and ester groups, which confer distinct reactivity patterns and potential applications not found in its analogs.
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Cyclopentadecanolide | Cyclic ester | Different functional groups |
| Exaltolide | Macrocyclic lactone | Similar ring size but distinct substituents |
| Muskalactone | Cyclic structure | Varies in chemical properties |
| 7-Methyl-1-oxacyclohexadec-6-en-2-one | Cyclic ketone/ester | Contains an unsaturation that alters reactivity |
| 15-Methyl-1-oxacycloheptadec-12-en-2-one | Larger cyclic structure | Affects its physical properties and applications |
Antimicrobial Activity
Mechanism of Action
The mechanism of action of 13-Hydroxy-13-methyl-1-oxacyclohexadecan-2-one involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
Ring Size and Conformational Flexibility
- The 16-membered ring of this compound offers greater conformational flexibility compared to the 14-membered (C₁₄H₂₆O₂) and 13-membered (C₁₈H₃₂O₂) analogs. Larger rings often exhibit lower ring strain and enhanced stability, which may influence their reactivity or biological interactions.
The hexyl chain in 13-Hexyloxacyclotridec-10-en-2-one significantly increases lipophilicity, which could enhance membrane permeability in biological systems .
Stereochemical Considerations
- The (13R)-configuration in 13-Methyl-1-oxacyclotetradecan-2-one highlights the role of stereochemistry in modulating activity, though the stereochemical details of the target compound are unspecified in the evidence .
Biological Activity
13-Hydroxy-13-methyl-1-oxacyclohexadecan-2-one, a cyclic compound with a unique structure characterized by a 16-membered ring containing both ether and ketone functional groups, has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its therapeutic properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 240.38 g/mol. The presence of a hydroxyl group at the 13th carbon position enhances its reactivity and interactions with biological molecules, making it a candidate for pharmacological applications.
Therapeutic Properties
Research indicates that this compound exhibits anti-inflammatory and antimicrobial effects. These properties suggest its potential use in treating various conditions related to inflammation and infection. The compound's ability to interact with biological molecules can modulate enzyme activity and influence metabolic pathways, although specific mechanisms remain under investigation.
The biological activity of this compound is believed to stem from its structural features, particularly the hydroxyl and ester groups that facilitate hydrogen bonding with proteins and enzymes. Such interactions may alter the activity of these biomolecules, leading to the observed therapeutic effects. For example, studies have shown that compounds with similar structures can exhibit significant enzyme modulation, which may be applicable to this compound as well .
Antimicrobial Activity
A study on derivatives of similar cyclic compounds demonstrated that they possess notable antimicrobial properties against various pathogens. For instance, certain analogs showed effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting that this compound could yield similar results due to structural similarities .
Anti-inflammatory Effects
In vitro studies have indicated that cyclic compounds can inhibit pro-inflammatory cytokines. A related compound was shown to reduce tumor necrosis factor-alpha (TNF-α) levels in cell cultures, implying that this compound may similarly affect inflammatory pathways .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with other structurally related compounds is presented below:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Cyclopentadecanolide | Cyclic ester | Different functional groups |
| Exaltolide | Macrocyclic lactone | Similar ring size but distinct substituents |
| Muskalactone | Cyclic structure | Varies in chemical properties |
| 7-Methyl-1-oxacyclohexadec-6-en-2-one | Cyclic ketone/ester | Contains an unsaturation that alters reactivity |
| 15-Methyl-1-oxacycloheptadec-12-en-2-one | Larger cyclic | Affects physical properties and applications |
The table illustrates that while several compounds share structural similarities with this compound, its specific combination of functional groups offers distinct reactivity patterns and potential applications not found in its analogs.
Q & A
Basic Research Questions
Q. What are the recommended strategies for synthesizing 13-Hydroxy-13-methyl-1-oxacyclohexadecan-2-one, and how can intermediates be verified?
- Methodological Answer : Synthesis typically involves macrocyclic lactonization or hydroxyl-protected intermediates. Key steps include:
- Hydroxy-group protection : Use tert-butyldimethylsilyl (TBDMS) ethers to prevent undesired side reactions during cyclization .
- Cyclization control : Optimize reaction temperature (40–60°C) and catalyst (e.g., p-toluenesulfonic acid) to minimize oligomerization .
- Intermediate verification : Confirm purity via H and C NMR (δ 1.2–1.4 ppm for methyl groups; δ 170–175 ppm for lactone carbonyl) and HPLC (C18 column, acetonitrile/water gradient) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store in amber vials under inert gas (argon) at –20°C to prevent hydrolysis of the lactone ring .
- Handling : Use gloveboxes for moisture-sensitive steps, as trace water degrades the compound (confirmed via F NMR monitoring in hygroscopic studies) .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- Primary methods : High-resolution mass spectrometry (HRMS) for molecular formula confirmation; X-ray crystallography for absolute stereochemistry (if crystals are obtainable) .
- Secondary validation : Compare H NMR shifts with computational models (e.g., DFT calculations) to resolve ambiguities in stereoisomer assignments .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Data triangulation : Cross-validate bioassays (e.g., antimicrobial activity) using standardized protocols (CLSI guidelines) and replicate conditions from primary literature .
- Batch variability analysis : Test multiple synthesis batches via LC-MS to rule out impurities (e.g., trace diketone byproducts at m/z 298.2) as confounding factors .
Q. What experimental designs are optimal for studying the compound’s mechanism of action in enzymatic inhibition?
- Methodological Answer :
- Kinetic assays : Use stopped-flow spectrophotometry to measure inhibition constants () under pseudo-first-order conditions .
- Docking studies : Combine molecular dynamics simulations (AMBER or GROMACS) with X-ray crystallography of enzyme-ligand complexes to identify binding motifs .
Q. How can researchers address low yields in large-scale synthesis for in vivo studies?
- Methodological Answer :
- Scale-up adjustments : Replace batch reactors with flow chemistry systems to improve heat/mass transfer during cyclization .
- Byproduct recycling : Implement column chromatography with gradient elution (hexane/ethyl acetate) to recover unreacted precursors .
Q. What strategies ensure reproducibility in spectral data across different laboratories?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
